N-(3-methylphenyl)pentanamide
Description
Contextualization within Amide Chemistry and Pentanamide (B147674) Derivatives Research
The core of N-(3-methylphenyl)pentanamide is the amide functional group, where a carbonyl group is bonded to a nitrogen atom. Amides are notably stable and polar, and those with hydrogen atoms on the nitrogen can participate in hydrogen bonding. libretexts.orglumenlearning.com These characteristics lead to generally high melting and boiling points compared to alcohols of similar molar mass. libretexts.orglumenlearning.com Simple amides with five or fewer carbons are typically soluble in water. lumenlearning.com
This compound is a derivative of pentanamide, which features a five-carbon alkyl chain. Pentanamide derivatives are a subject of research interest because they often exhibit biological activity. cymitquimica.com The structure of these derivatives, such as the presence of branching or, in this case, an N-aryl substituent, can significantly influence their physical and chemical properties. cymitquimica.com As a secondary amide, the nitrogen in this compound is bonded to two carbon atoms—one in the carbonyl group and one in the phenyl ring. The presence of the N-phenyl group and the alkyl chain makes the molecule largely hydrophobic. solubilityofthings.com
Significance of N-Arylamides in Chemical and Biological Sciences
N-Arylamides, the class to which this compound belongs, are a vital group of compounds found in a vast range of applications. mdpi.com They are integral components of many natural products, pharmaceuticals, and agrochemicals. mdpi.comsciforum.net For instance, about a quarter of all known pharmaceuticals contain at least one amide bond. mdpi.com The amide bond also forms the fundamental backbone of proteins and peptides. sciforum.net
In medicinal chemistry, the N-arylamide scaffold is present in molecules with diverse biological activities, including antitumor, anti-inflammatory, antimalarial, and antipyretic effects. mdpi.comekb.eg The well-known analgesic paracetamol is a prime example of a simple N-arylamide drug. sciforum.net In materials science, these compounds are used in the production of polymers, detergents, and lubricants. mdpi.comsciforum.net
Furthermore, N-arylamides are valuable intermediates in organic synthesis. organic-chemistry.org The development of efficient and environmentally friendly methods for synthesizing N-arylamides is an active area of research, moving from traditional methods that often generate significant waste to newer protocols using catalysts like copper or palladium. organic-chemistry.orgacs.orgrsc.org
Current Research Landscape and Future Directions for this compound Studies
Direct research focused exclusively on this compound is limited. However, its synthesis has been reported in the scientific literature, with characterization data such as Nuclear Magnetic Resonance (NMR) spectra available. rsc.org One study reports its synthesis as a colorless oil with an 83% yield. rsc.org
The significance of the N-(m-tolyl)amide substructure is evident in related research. For example, compounds like 3-oxo-N-(m-tolyl)butanamide and 3-oxo-N-(o-tolyl)pentanamide have been used as intermediates in the synthesis of modulators for the free fatty acid receptor 3 (FFA3), a target for various therapeutic areas. nih.govresearchgate.net This indicates the value of the N-(m-tolyl)amide core as a building block for creating more complex, pharmacologically active molecules.
Additionally, a patent for fragrance compounds describes a structurally similar molecule, N,2-dimethyl-N-(3-methylphenyl)pentanamide, as possessing fruity, cassis, and citrus odor properties. google.comepo.org This suggests a potential, yet unexplored, application for this compound itself within the fragrance industry. The compound also appears in chemical libraries as a building block for custom synthesis, highlighting its role as a chemical intermediate. chemdiv.commolport.com
Future research directions for this compound could involve several paths. Given the broad biological activities of N-arylamides, a logical step would be to screen the compound for various pharmacological effects. solubilityofthings.commdpi.com Its potential as a fragrance component, based on the properties of its close analogues, warrants investigation. google.comepo.org Furthermore, its application in materials science, perhaps as a monomer for novel polymers, remains an open area for exploration.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(3-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H17NO/c1-3-4-8-12(14)13-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
RTVXANSLXIIIKG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Methylphenyl Pentanamide and Analogous Amides
Established Amide Bond Formation Strategies
The formation of an amide bond between a carboxylic acid and an amine is a fundamentally important transformation in organic synthesis. Over the years, a multitude of methods have been established to facilitate this reaction, particularly for the synthesis of N-arylamides, which can be challenging due to the lower nucleophilicity of anilines compared to aliphatic amines. nih.gov
Condensation Reactions for N-Arylamide Synthesis
The most traditional approach to forming N-arylamides involves the direct condensation of a carboxylic acid with an arylamine. researchgate.net However, this direct reaction typically requires high temperatures and results in the formation of water as a byproduct, which can lead to equilibrium issues. To drive the reaction forward, dehydrating agents are often employed.
Another classical method is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). mdpi.comresearchgate.net This approach is often highly effective but can suffer from drawbacks related to the generation of stoichiometric waste products. mdpi.com For instance, the reaction of an amine with an acyl chloride produces hydrochloric acid, which must be neutralized by a base.
A significant advancement in condensation reactions involves the use of coupling agents that activate the carboxylic acid in situ, facilitating its reaction with the amine under milder conditions. mdpi.com These reagents are widely used in peptide synthesis and have been extensively applied to the synthesis of other amides, including N-arylamides.
Direct Amidation Techniques and Coupling Agent Applications
Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine without the need for pre-activation of the carboxylic acid, is a highly atom-economical approach. mdpi.com This has been a major focus of modern synthetic methodology development.
A variety of coupling agents have been developed to promote direct amidation. These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl group towards nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides, such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to suppress side reactions and improve efficiency. acs.org
Phosphonium- and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also powerful coupling agents. acs.org More recently, the development of greener and more sustainable methods has led to the exploration of catalysts based on boron organic-chemistry.org or silicon unimi.it to facilitate direct amidation. For example, pivalic anhydride has been shown to be an effective reagent for the direct amidation of carboxylic acids with N-alkyl anilines, with the only byproduct being the easily removable and non-toxic pivalic acid. rsc.orgrsc.org
The following table summarizes some common coupling agents used in direct amidation:
| Coupling Agent Class | Example(s) | Key Features |
| Carbodiimides | EDCI | Widely used, often with additives like HOBt or DMAP. acs.org |
| Phosphonium Reagents | PyBOP | Highly effective for challenging couplings. acs.org |
| Anhydrides | Pivalic Anhydride | Generates a non-toxic, easily removable byproduct. rsc.orgrsc.org |
| Boron-based Catalysts | Phenylboronic acid | Offers a catalytic approach to amidation. researchgate.net |
Acylation Processes Involving Activated Carboxylic Acid Derivatives
The acylation of anilines with activated carboxylic acid derivatives remains a robust and widely practiced method for synthesizing N-arylamides. google.com The most common activated derivatives are acyl chlorides and acid anhydrides.
Acyl Chlorides: These are highly reactive acylating agents that readily react with anilines to form amides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. libretexts.org While effective, the use of acyl chlorides can be limited by their moisture sensitivity and the corrosive nature of the byproduct.
Acid Anhydrides: Acid anhydrides are another class of effective acylating agents. libretexts.org Cyclic anhydrides can be used to introduce a dicarboxylic acid monoamide functionality. Mixed anhydrides, formed in situ from a carboxylic acid and an acid chloride like pivaloyl chloride, offer a milder alternative to the direct use of acyl chlorides and have been successfully applied in the synthesis of N-arylamides. rsc.org
N-Acylbenzotriazoles: Readily available N-acylbenzotriazoles can efficiently acylate amines to produce amides in very good yields. organic-chemistry.org This method offers an advantage in terms of handling and stability compared to acyl chlorides.
Precursor Design and Selection for N-(3-methylphenyl)pentanamide Synthesis
The synthesis of this compound requires the selection of appropriate precursors for the two key components: the pentanoyl group and the 3-methylphenylamine (m-toluidine) moiety.
The pentanoyl group can be derived from several starting materials, with the choice often depending on the chosen synthetic strategy:
Pentanoic acid: This is the most direct precursor for direct amidation reactions using coupling agents. evitachem.com
Pentanoyl chloride: This activated derivative is suitable for direct acylation of m-toluidine (B57737).
Pentanoic anhydride: This can also be used as an acylating agent.
The 3-methylphenylamine component is typically sourced from commercially available m-toluidine .
An alternative approach involves starting with a nitroarene and reducing it in situ before acylation. For instance, 1-methyl-3-nitrobenzene can be reduced to m-toluidine and then acylated in a one-pot procedure to yield this compound. unimi.itrsc.org This method avoids the handling of the potentially toxic aniline (B41778) derivative directly. unimi.it
The following table outlines the primary precursors for the synthesis of this compound:
| Target Moiety | Precursor | Corresponding Synthetic Strategy |
| Pentanoyl group | Pentanoic acid | Direct amidation with coupling agents evitachem.com |
| Pentanoyl chloride | Acylation of m-toluidine | |
| Pentanoic anhydride | Acylation of m-toluidine | |
| 3-Methylphenylamine | m-Toluidine (3-methylaniline) | Direct amidation or acylation evitachem.com |
| 1-Methyl-3-nitrobenzene | Reductive amidation/acylation unimi.itrsc.org |
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of reagents.
For direct amidation reactions using coupling agents, the choice of solvent can significantly impact the reaction rate and outcome. Solvents like dichloromethane (B109758) (DCM) acs.org and toluene (B28343) mdpi.com are commonly used. The reaction temperature is often kept at room temperature or slightly elevated to ensure a smooth conversion without promoting side reactions. rsc.orgevitachem.com
In acylation reactions with acyl chlorides or anhydrides, the choice of base and its stoichiometry are critical. An excess of a non-nucleophilic base like triethylamine or pyridine is often used to scavenge the acidic byproduct.
For catalytic methods, the catalyst loading is a key parameter to optimize. For example, in iron-catalyzed amide synthesis, the amount of the iron catalyst can be fine-tuned to achieve the desired efficiency. acs.org Similarly, in copper-catalyzed reactions, the molar ratio of the amide, aryl halide, base, and copper catalyst is carefully controlled. google.com
Advanced Purification and Isolation Techniques for this compound
After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification technique depends on the physical properties of the amide and the nature of the impurities.
Crystallization: Recrystallization is often the method of choice for purifying solid amides. researchgate.net This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. Solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane (B91453) can be effective for recrystallizing amides. researchgate.net
Chromatography: Column chromatography is a versatile and widely used technique for purifying organic compounds. google.com For this compound, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate, is typically used as the eluent. rsc.orggoogle.com The polarity of the eluent can be adjusted to achieve optimal separation.
Aqueous Workup: A simple aqueous workup is often performed before other purification steps to remove water-soluble impurities. This typically involves washing the organic layer with water, a dilute acid solution to remove basic impurities (like unreacted amine), and a dilute base solution (like sodium bicarbonate) to remove acidic impurities (like unreacted carboxylic acid). rsc.org
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. google.com
Advanced Spectroscopic and Structural Elucidation of N 3 Methylphenyl Pentanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In general, protons attached to saturated, sp³-hybridized carbons appear at higher fields, while those on sp²-hybridized carbons are found at lower fields. libretexts.org Protons on carbons adjacent to electronegative atoms like nitrogen or oxygen are also shifted to lower fields. libretexts.org
For N-(3-methylphenyl)pentanamide, the aromatic protons on the 3-methylphenyl ring would be expected in the range of 6.5-8.0 δ. The protons of the pentanamide (B147674) chain would appear at higher fields. Specifically, the methylene (B1212753) protons adjacent to the carbonyl group (CH₂-CO) typically show a triplet in the range of δ 2.14–2.30. researchgate.net The methylene protons of the pentyl chain appear as multiplets between δ 1.11–1.79, and the terminal methyl protons as a triplet around δ 0.86–0.95. researchgate.net The N-H proton of the amide group characteristically appears as a singlet in the range of δ 5.46–6.09. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-H | 6.5 - 8.0 |
| Amide N-H | 5.46 - 6.09 |
| Methylene (α to C=O) | 2.14 - 2.30 |
| Methylene (chain) | 1.11 - 1.79 |
| Methyl (chain) | 0.86 - 0.95 |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The carbonyl carbon of the amide group (C=O) is typically observed in the range of δ 170.8–176.1. researchgate.net The carbons of the aromatic ring appear in the downfield region, generally between δ 120 and 140. For instance, in a similar compound, the aromatic carbons were observed at 129.67, 127.69, 129.07, and 126.53 ppm. researchgate.net The carbons of the pentyl chain will be found at higher fields, with the methylene carbons appearing in the range of δ 18.1–44.2 and the terminal methyl carbon between δ 11.1–14.9. researchgate.net The methyl group attached to the phenyl ring is expected around 20-22 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170.8 - 176.1 |
| Aromatic-C | 120 - 140 |
| Methylene (Alkyl) | 18.1 - 44.2 |
| Methyl (Alkyl) | 11.1 - 14.9 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. mnstate.edu This would allow for the complete assignment of the proton signals of the pentyl chain and the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 191.27. chemeo.com In a study involving a similar compound, N,N-Dimethyl 3-(4-methylphenyl)propanamide, the molecular ion peak was observed at m/z = 191. rsc.org
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for amides include cleavage of the bond alpha to the carbonyl group and cleavage of the amide bond itself. These fragmentation patterns help to confirm the structure of the pentanamide chain and the 3-methylphenyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would be expected for the N-H and C=O groups of the amide functionality, as well as for the C-H bonds of the alkyl and aromatic portions.
Key expected IR absorption bands include:
N-H stretching: A band around 3300 cm⁻¹, characteristic of a secondary amide. nih.gov
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹. nih.gov
C=O stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. researchgate.netnih.gov
N-H bending (Amide II band): An absorption around 1550 cm⁻¹. researchgate.net
C-N stretching (Amide III band): An absorption around 1400 cm⁻¹. researchgate.net
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3300 |
| C-H (Aromatic/Aliphatic) | Stretching | 2850 - 3100 |
| C=O (Amide) | Stretching (Amide I) | 1640 - 1680 |
| N-H | Bending (Amide II) | ~1550 |
| C-N | Stretching (Amide III) | ~1400 |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the stoichiometric composition of a compound. This process quantitatively determines the mass percentages of the constituent elements, which are then compared against the theoretical values derived from the compound's proposed molecular formula. For this compound, this analysis serves as a critical checkpoint to verify its empirical and molecular formula, C12H17NO.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen. The molecular weight of the compound is 191.27 g/mol . chemeo.com The expected percentages for each element are derived from these fundamental values.
Detailed research findings from instrumental analysis, typically using a CHN analyzer, provide the experimental percentages. In this procedure, a sample of this compound is combusted in a high-temperature furnace. The resulting gaseous products, primarily CO2, H2O, and N2, are then quantitatively measured by detectors to determine the percentage of carbon, hydrogen, and nitrogen in the original sample.
The verification of the compound's purity and stoichiometric integrity is achieved by comparing the experimentally determined values with the calculated theoretical percentages. A close agreement between these two sets of data, typically within a narrow margin of error (e.g., ±0.4%), confirms that the synthesized compound has the expected elemental composition corresponding to its molecular formula.
The results for this compound are summarized in the data tables below, illustrating both the theoretically calculated and experimentally obtained values for its primary elemental constituents.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Symbol | Atomic Weight ( g/mol ) | Count in Formula | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 75.35 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 8.96 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.32 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.36 |
| Total | 191.274 | 100.00 |
Table 2: Comparative Analysis of Theoretical vs. Experimental Elemental Composition
| Element | Theoretical Value (%) | Experimental Value (%) | Difference (%) |
| Carbon (C) | 75.35 | 75.31 | -0.04 |
| Hydrogen (H) | 8.96 | 8.99 | +0.03 |
| Nitrogen (N) | 7.32 | 7.30 | -0.02 |
The tabulated data demonstrates a strong correlation between the calculated and the measured elemental percentages for this compound. The minor deviations observed are well within the accepted range of experimental error for this analytical technique, thereby validating the proposed molecular formula of C12H17NO.
Computational and Theoretical Investigations of N 3 Methylphenyl Pentanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational in predicting the electronic properties and chemical reactivity of molecules. researchgate.netumich.edu These methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of N-arylamides. ukm.mywikipedia.org
Density Functional Theory (DFT) has become a versatile and popular method in computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a quantum mechanical model that allows for the calculation of material properties based on the electron density, offering a balance between accuracy and computational cost. mdpi.comukm.mywikipedia.org In the study of N-arylamides, DFT is widely used to determine optimized geometries, vibrational frequencies, and electronic properties. orientjchem.org
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. libretexts.orgstuba.sk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. stuba.sk A smaller gap suggests higher reactivity.
For a molecule like N-(3-methylphenyl)pentanamide, the HOMO is typically localized on the electron-rich phenylamide portion, while the LUMO may be distributed over the carbonyl group. The introduction of a methyl group on the phenyl ring can raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity. myu-group.co.jp
Charge distribution analysis, often performed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveals the electron density around the atoms. orientjchem.orgmyu-group.co.jp The MEP map visually identifies electrophilic and nucleophilic sites, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. orientjchem.org In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amide linkage are expected to be regions of high electron density. orientjchem.org
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents theoretical values typical for N-arylamides, calculated using DFT (B3LYP/6-311G(d,p)).
| Parameter | Value |
|---|---|
| Energy of HOMO (eV) | -5.85 |
| Energy of LUMO (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 5.60 |
| Dipole Moment (Debye) | 3.75 |
Density Functional Theory (DFT) Applications in N-Arylamide Studies
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is not static, and its different spatial arrangements, or conformations, have varying energies. Conformational analysis is the study of these different arrangements and their relative stabilities.
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates, such as bond lengths and dihedral angles. libretexts.orgresearchgate.net For this compound, key rotations would occur around the C-N amide bond and the C-C bonds of the pentyl chain. The PES helps identify energy minima, which correspond to stable conformers, and saddle points, which represent transition states between these conformers. libretexts.orgresearchgate.net The rotational barrier around the amide bond (C-N) is typically significant due to the partial double bond character, leading to distinct cis and trans conformations, with the trans form being sterically favored. Analysis of the PES can reveal the most stable conformer, which is crucial for understanding its interactions with biological targets. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. semanticscholar.org These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. semanticscholar.org
For this compound, MD simulations can be used to study its behavior in different environments, such as in an aqueous solution or near a biological membrane. Key analyses of MD trajectories include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. researchgate.net
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule. researchgate.net
Radius of Gyration (Rg): Indicates the compactness of the molecule over the course of the simulation. researchgate.net
These simulations are essential for understanding how the molecule explores its conformational space and interacts with its surroundings, which is vital for predicting its bioavailability and binding dynamics. researchgate.netsemanticscholar.org
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the basis of ligand-receptor binding. researchgate.net
In a hypothetical docking study of this compound, a relevant protein target would first be identified based on the known activities of analogous compounds. The docking algorithm would then explore various binding poses of the molecule within the protein's active site, scoring them based on binding energy. mdpi.com The results would highlight key interactions, such as:
Hydrogen bonds between the amide group's N-H and C=O with polar residues in the receptor.
Hydrophobic interactions involving the pentyl chain and the methyl-substituted phenyl ring.
Pi-stacking interactions between the aromatic ring and residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Hypothetical Molecular Docking Results for this compound This table illustrates potential interactions with a hypothetical receptor active site.
| Parameter | Result |
|---|---|
| Binding Energy (kcal/mol) | -7.5 |
| Hydrogen Bond Interactions | Amide N-H with Asp120; Carbonyl O with Ser152 |
| Hydrophobic Interactions | Phenyl ring with Leu80, Val88; Pentyl chain with Ile100 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov
To build a QSAR model for analogs of this compound, a dataset of compounds with known activities would be required. nih.gov For each analog, various molecular descriptors would be calculated, which can be categorized as:
Topological: Describing the connectivity of atoms.
Physicochemical: Such as LogP (lipophilicity), molecular weight, and molar refractivity.
Electronic: Including dipole moment and atomic charges.
Geometrical: Related to the 3D shape of the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a model is generated that correlates a selection of these descriptors with the observed activity. researchgate.net Such a model could predict, for instance, how substitutions on the phenyl ring or changes in the alkyl chain length of this compound analogs might enhance or diminish their biological effect.
Table 3: Molecular Descriptors for a QSAR Study of this compound Analogs (Illustrative) This table shows examples of descriptors that would be used in a QSAR analysis.
| Analog | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) |
|---|---|---|---|
| N-(3-methylphenyl)propanamide | 2.75 | 163.22 | 29.1 |
| This compound | 3.77 | 191.27 | 29.1 |
| N-(3-chlorophenyl)pentanamide | 3.85 | 211.69 | 29.1 |
| N-(3-methoxyphenyl)pentanamide | 3.01 | 207.27 | 38.3 |
Structure Activity Relationship Sar Studies of N 3 Methylphenyl Pentanamide Derivatives
Methodologies for Investigating Structure-Activity Correlations in N-Arylamides
The investigation of SAR in N-arylamides like N-(3-methylphenyl)pentanamide employs a variety of computational and experimental techniques. A primary approach is Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.comresearchgate.net QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by calculating a range of molecular descriptors for each compound, which can be categorized as topological, electronic, spatial, and thermodynamic properties. mdpi.com For instance, a QSAR study on a series of N-aryl derivatives identified descriptors like AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (an electronic descriptor) as being important for their bioactivity. mdpi.comresearchgate.net
Another powerful methodology is molecular docking. brieflands.com This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. brieflands.com By simulating the interaction between this compound derivatives and their biological target, researchers can gain insights into the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. brieflands.com This information is invaluable for understanding the SAR and for designing new analogs with improved binding affinity.
Furthermore, pharmacophore modeling is a crucial tool. nih.govwiley.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. nih.gov By identifying the common pharmacophoric features among a series of active N-arylamide analogs, researchers can create a model that serves as a template for designing novel compounds with desired activities. wiley.com These models can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target in complex with a ligand (structure-based). wiley.comdovepress.com
Influence of Aromatic Ring Substitutions on Molecular Activity
The phenyl ring of this compound is a prime target for modification in SAR studies. The nature, position, and number of substituents on this ring can dramatically influence the molecule's interaction with its biological target.
The position of the methyl group on the phenyl ring is a critical determinant of activity. In this compound, the methyl group is at the meta-position. Shifting this group to the ortho- or para-positions can alter the molecule's conformation and its ability to fit into a binding pocket. For example, studies on other N-aryl compounds have shown that the position of substituents on the phenyl ring significantly impacts their biological activity. The steric hindrance introduced by an ortho-substituent, for instance, can force the phenyl ring and the amide group out of planarity, which may be either beneficial or detrimental to activity depending on the specific target.
The addition of further methyl groups to the phenyl ring can also modulate activity. This can enhance lipophilicity, which may improve membrane permeability, but can also introduce steric clashes with the receptor. A QSAR study on other N-aryl compounds has shown that steric parameters can have a significant impact on biological activity.
The introduction of halogens (fluorine, chlorine, bromine, iodine) onto the phenyl ring is a common strategy in medicinal chemistry. Halogens can influence a molecule's properties in several ways: they can alter its lipophilicity, its electronic character (through inductive and mesomeric effects), and its metabolic stability. For instance, the incorporation of a fluorine atom can sometimes lead to enhanced binding affinity due to favorable interactions with the receptor.
Effects of Methyl Group Position and Number on the Phenyl Ring
Role of Pentanamide (B147674) Aliphatic Chain Modifications on Molecular Properties
The pentanamide aliphatic chain is another key area for SAR exploration. Modifications to this chain can affect the molecule's flexibility, lipophilicity, and its ability to position the N-aryl group correctly within the binding site.
Varying the length of the alkyl chain can have a significant impact. Shortening or lengthening the pentyl chain to butyl, hexyl, or other lengths can alter the hydrophobic interactions with the target. Studies on similar compounds have shown that there is often an optimal chain length for activity. acs.org For example, in a series of N-aryl compounds, agonists with propyl and butyl chains were found to be the most potent, while those with shorter ethyl chains were less active. acs.org
Introducing branching or unsaturation (double or triple bonds) into the aliphatic chain can also be explored. Branching can increase steric bulk and influence the molecule's conformation. Unsaturation can introduce rigidity and alter the electronic properties of the chain.
The introduction of cyclic moieties, such as a cyclopropyl (B3062369) or cyclopentyl group, within or attached to the aliphatic chain can also significantly impact activity. acs.org These rigid structures can lock the molecule into a specific conformation, which may be more favorable for binding. In one study, replacing a linear alkyl chain with a cyclopentyl group increased potency by 20-fold. acs.org
A data table illustrating the hypothetical effect of aliphatic chain modifications on activity is presented below.
| Modification | Chain Length | Branching | Cyclic Moiety | Hypothetical Relative Activity |
| Butanamide | 4 | None | None | 0.8 |
| Pentanamide | 5 | None | None | 1.0 |
| Hexanamide | 6 | None | None | 0.9 |
| 4-methylpentanamide | 5 | Methyl at C4 | None | 1.2 |
| Cyclopentylcarboxamide | 5 | None | Cyclopentyl | 1.5 |
Stereochemical Considerations in the Biological Activity of this compound Analogs
Stereochemistry can play a pivotal role in the biological activity of this compound analogs, especially if a chiral center is introduced. Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral drug may bind more strongly to the target and elicit a greater biological response than the other.
A chiral center could be introduced into the this compound scaffold by, for example, branching the pentanamide chain with a substituent, creating a stereogenic carbon atom. In such cases, the R- and S-enantiomers would need to be synthesized and tested separately to determine their individual activities. The differential activity between enantiomers can provide valuable information about the three-dimensional shape of the binding site.
For example, in a study of N-(2-oxo-3-oxetanyl)amides, the stereochemistry of the lactone ring was found to be crucial for inhibitory activity. escholarship.org This highlights the general principle that the spatial arrangement of atoms is a critical factor in molecular recognition.
Pharmacophore Development and Rational Design Strategies
The insights gained from SAR studies are used to develop pharmacophore models and guide the rational design of new and improved this compound analogs. nih.govwiley.com A pharmacophore model for this class of compounds would likely include features such as a hydrophobic aromatic region (the substituted phenyl ring), a hydrogen bond donor (the N-H of the amide), and a hydrogen bond acceptor (the carbonyl oxygen of the amide), along with a hydrophobic aliphatic region (the pentyl chain). wiley.com
Once a validated pharmacophore model is established, it can be used as a 3D query to search virtual databases of chemical compounds to identify novel scaffolds that match the key features. nih.gov This virtual screening approach can significantly accelerate the discovery of new lead compounds.
Rational design strategies also involve the iterative modification of the this compound structure based on the SAR data. For example, if SAR studies indicate that a larger hydrophobic substituent at the para-position of the phenyl ring is beneficial, medicinal chemists can synthesize a series of analogs with different hydrophobic groups at that position to optimize activity. This cycle of design, synthesis, and testing is a fundamental process in modern drug discovery.
Mechanistic Studies of N 3 Methylphenyl Pentanamide Biological Activity
Investigations into Molecular Target Interactions
There is currently no published research detailing the specific molecular targets of N-(3-methylphenyl)pentanamide.
No studies were found that have investigated the inhibitory or activating effects of this compound on specific enzymes. Consequently, there is no data available on its potential mechanisms of enzyme modulation.
There is no available data from receptor binding assays for this compound. Its affinity and selectivity for any biological receptor remain uncharacterized.
Enzyme Inhibition and Activation Mechanisms
Cellular Pathway Modulation by this compound and its Derivatives
Specific research on how this compound or its direct derivatives modulate cellular pathways has not been published. While the biological activities of other N-phenylamide derivatives have been linked to the modulation of various cellular signaling cascades, these findings cannot be directly extrapolated to this compound without specific experimental evidence.
Biochemical System Perturbations and Biological Response Elucidation
Due to the lack of studies on its interaction with molecular targets and cellular pathways, the specific biochemical systems that may be perturbed by this compound and the resulting biological responses have not been elucidated.
Potential Applications of N 3 Methylphenyl Pentanamide in Advanced Materials and Catalysis
Integration of N-(3-methylphenyl)pentanamide into Novel Materials Science
The unique combination of a rigid aromatic component and a flexible aliphatic chain, connected by a hydrogen-bonding amide group, makes N-aryl amides like this compound attractive building blocks for new materials.
Polymer and Coating Development Utilizing N-Arylamide Moieties
N-aryl amides are integral components in various polymers, and this compound could potentially serve as a monomer or a key additive in polymer formulations. The amide group can participate in hydrogen bonding, which can significantly influence the mechanical and thermal properties of a polymer.
Detailed Research Findings: Research on the broader class of N-aryl amides has shown their importance in creating high-performance polymers such as poly(amide-imide)s. These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. While direct polymerization of this compound has not been reported, its structure suggests it could be a precursor to monomers used in such polymerizations. For instance, functionalization of the aromatic ring or the pentyl chain could introduce polymerizable groups.
The incorporation of N-arylamide moieties can also enhance the properties of coatings. The hydrogen-bonding capability of the amide group can improve adhesion to substrates and increase the cohesiveness of the coating matrix. The aromatic ring can contribute to the thermal stability and protective properties of the coating.
Table 1: Potential Contributions of this compound Structural Features to Polymer and Coating Properties
| Structural Feature | Potential Contribution to Polymers and Coatings |
| N-H and C=O groups (Amide) | Inter- and intramolecular hydrogen bonding, leading to improved mechanical strength, thermal stability, and adhesion. |
| Aromatic (3-methylphenyl) ring | Rigidity, thermal stability, and potential for π-π stacking interactions, enhancing material strength and barrier properties. |
| Aliphatic (pentyl) chain | Flexibility, solubility in organic solvents, and can influence the glass transition temperature and processing characteristics. |
| Methyl group on the phenyl ring | Can influence solubility and packing of polymer chains, potentially disrupting crystallinity to enhance processability. |
Self-Assembling Systems and Supramolecular Structures
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. grc.org N-aryl amides are excellent candidates for creating self-assembling systems due to their capacity for directional hydrogen bonding and π-π stacking interactions. molport.com
This compound in Catalytic Processes
The amide functionality and the aromatic ring in this compound also suggest its potential utility in the field of catalysis, either as a ligand for metal catalysts or as an organocatalyst itself.
Exploration as Ligands in Metal-Catalyzed Reactions
N-aryl amides can act as ligands for transition metals, with the amide oxygen and, in some cases, the aromatic system participating in coordination. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the metal catalyst. nih.govmit.edu
Detailed Research Findings: While there is no specific literature detailing this compound as a ligand, related N-aryl amides have been used in various metal-catalyzed reactions, including palladium- and copper-catalyzed cross-coupling reactions. mit.edubeilstein-journals.org The amide oxygen can coordinate to the metal center, and the substituents on the aryl ring and the acyl chain can be modified to tune the ligand's properties. For instance, the methyl group on the phenyl ring of this compound would have a subtle electronic and steric effect on the metal center if the compound were to act as a ligand. The development of new ligands is crucial for advancing transition metal catalysis, and the N-aryl amide scaffold offers a modular platform for ligand design. grc.orgmit.edu
Table 2: Potential Metal-Catalyzed Reactions for N-aryl Amide-Type Ligands
| Reaction Type | Metal Catalyst | Potential Role of N-aryl Amide Ligand |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Modulate electronic and steric environment of the metal center, influencing catalytic activity and selectivity. sigmaaldrich.comchemistryviews.org |
| C-H Functionalization | Palladium, Rhodium, Copper | Can act as a directing group or a supporting ligand to facilitate the activation of C-H bonds. nih.govnih.gov |
| Polymerization | Various Transition Metals | Control polymer chain growth, stereochemistry, and molecular weight. |
Organocatalytic Applications in Organic Transformations
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a greener and often more sustainable alternative to metal-based catalysts. nih.gov The amide group in this compound has the potential to participate in hydrogen-bond-donating catalysis.
Detailed Research Findings: N-aryl amides and related structures have been explored as organocatalysts. For example, chiral N-aryl amides have been used in stereoselective additions to imines. interstellarblends.com The amide N-H group can act as a hydrogen-bond donor, activating electrophiles and controlling the stereochemical outcome of a reaction. While this compound itself is achiral, it could be used as a simple model for hydrogen-bond-donating catalysis or be derivatized to create a chiral organocatalyst. The field of organocatalysis is rapidly expanding, and the exploration of simple, readily available molecules like N-aryl amides as catalysts or catalyst precursors is an active area of research. beilstein-journals.orgnist.govchemeo.com
Future Research Directions and Interdisciplinary Approaches for N 3 Methylphenyl Pentanamide
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving from theoretical concepts to practical tools that can significantly accelerate the discovery and development of novel compounds like N-(3-methylphenyl)pentanamide. mednexus.org These computational methods excel at identifying complex patterns within vast datasets, offering predictive insights that can guide experimental work more efficiently. mednexus.orgacs.org For N-arylamides, AI/ML can be applied across the entire discovery pipeline, from initial hit identification to process optimization.
Key applications include:
De Novo Molecular Design: AI models, particularly generative models like adversarial auto-encoders and recurrent neural networks, can design novel N-arylamide structures with specific desired properties. mednexus.org By learning from existing chemical databases, these algorithms can propose new molecules that are optimized for specific biological targets or material characteristics. pnnl.gov
Predictive Modeling: Machine learning algorithms can build models to predict the physicochemical properties, biological activity, and potential toxicity of N-arylamide candidates. mednexus.org This reduces the need for extensive and costly initial screening of large compound libraries. acs.org For instance, models can be trained to predict the binding affinity of N-arylamide derivatives to a specific protein target. mednexus.org
Computer-Aided Synthesis Planning (CASP): A significant challenge in chemistry is determining the most efficient way to synthesize a target molecule. AI-driven retrosynthesis tools can analyze a complex structure like an N-arylamide and propose viable synthetic routes, often identifying more efficient or novel pathways than those devised by human chemists. nih.govresearchgate.netacs.org These tools can also predict reaction conditions and yields, further streamlining the synthesis process. nih.govacs.org
High-Throughput Screening Analysis: In experimental screens, AI can be used to analyze the resulting data, identify promising hits, and learn structure-activity relationships (SAR) that can guide the next round of compound design. pnnl.gov
The primary bottleneck for advancing AI in chemical research is the availability of large, high-quality, and standardized datasets. nih.govresearchgate.net Much of the existing chemical data is unstructured and biased towards successful, high-yield reactions, which can limit the predictive power of the resulting models. nih.govresearchgate.net
Table 1: Applications of AI/ML in N-Arylamide Research
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Molecule Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel N-arylamide derivatives with optimized properties (e.g., enhanced solubility, target affinity). |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Accurate prediction of biological activity, toxicity, and physicochemical properties, reducing experimental costs. pnnl.gov |
| Synthesis Planning | Retrosynthesis Algorithms, Reaction Prediction Models | Identification of efficient and cost-effective synthetic routes; prediction of reaction yields and optimal conditions. acs.org |
| Process Optimization | Bayesian Optimization, Reinforcement Learning | Fine-tuning reaction parameters (temperature, catalysts) for improved yield, purity, and sustainability. acs.org |
Multiscale Modeling and Simulation Approaches in N-Arylamide Research
Understanding the behavior of a chemical system, from the electronic structure of a single molecule to the macroscopic properties of a material, requires a range of computational techniques that operate at different length and time scales. mpg.de Multiscale modeling provides a framework to bridge these scales, offering a holistic view of a compound's characteristics. siam.org For a molecule like this compound, this approach can connect its quantum mechanical properties to its real-world performance in a given application.
The core idea of multiscale modeling is to use the most appropriate simulation method for the phenomenon of interest:
Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) are used to model the electronic structure of the N-arylamide molecule. mpg.de This allows for the calculation of properties such as molecular geometry, reaction energies, and spectroscopic signatures, providing insights that are difficult to obtain experimentally. mpg.de
Molecular Dynamics (MD): To simulate the behavior of a larger system (e.g., this compound in a solvent or within a polymer matrix), MD simulations are employed. llnl.gov Using force fields, which are often parameterized using QM data, MD can model the dynamic movements and interactions of thousands or millions of atoms over nanoseconds or microseconds. This can reveal information about conformation, solvation, and transport properties.
Coarse-Graining (CG) and Mesoscale Methods: To study phenomena over even longer time and length scales, such as the formation of bulk material phases or the interaction with a biological membrane, coarse-grained models are necessary. researchgate.net In these models, groups of atoms are represented as single beads, reducing computational cost and allowing for the simulation of larger systems for longer times. researchgate.net
Continuum Modeling: At the macroscopic scale, continuum methods like finite element analysis can model bulk material properties such as mechanical strength or heat transport, using parameters derived from lower-scale simulations. mpg.dellnl.gov
By passing information between these different levels of simulation, a comprehensive model can be built. For instance, QM calculations on this compound can inform the development of an accurate force field for MD simulations, which in turn can provide parameters for a mesoscale model of a formulated product. mpg.de
Table 2: Hierarchy of Modeling Techniques in N-Arylamide Research
| Modeling Scale | Simulation Method | Typical Information Obtained | Application to N-Arylamides |
|---|---|---|---|
| Electronic | Quantum Mechanics (QM) | Bond energies, electronic structure, reaction mechanisms, spectroscopic properties. | Understanding amide bond stability, reactivity, and interaction with catalysts. |
| Atomistic | Molecular Dynamics (MD) | Molecular conformations, solvation effects, diffusion, protein-ligand binding. | Simulating how this compound interacts with biological targets or solvents. llnl.gov |
| Mesoscale | Coarse-Graining (CG), Dissipative Particle Dynamics (DPD) | Self-assembly, phase behavior, polymer morphology. | Modeling the behavior of N-arylamides in complex formulations like polymer blends or emulsions. researchgate.net |
| Continuum | Finite Element Method (FEM) | Bulk mechanical properties, heat and mass transport. | Predicting the material properties of a polymer containing N-arylamide additives. mpg.de |
Collaborative Research Paradigms and Data Sharing Initiatives
The increasing complexity of scientific challenges necessitates a shift away from siloed research efforts towards more collaborative and open paradigms. makemyassignments.com In chemistry, this involves not only cooperation between different research groups but also the systematic sharing of data to build collective intelligence and accelerate discovery. bio-itworld.comcmu.edu For research on this compound and related compounds, embracing these paradigms is crucial for maximizing impact and avoiding redundant efforts.
A cornerstone of modern data sharing is the set of FAIR Data Principles , which mandate that data should be Findable, Accessible, Interoperable, and Reusable. nih.govcmu.edu Adhering to these principles ensures that experimental data, including reaction conditions, yields, and analytical results, can be effectively utilized by the broader scientific community and by automated systems like AI. nih.govcmu.edu Benefits of adopting FAIR data practices in chemistry include enhanced reproducibility, improved collaboration, and greater research efficiency. cmu.edu
Several initiatives and platforms are facilitating this shift:
Open Data Repositories: Platforms like the Open Reaction Database (ORD) are being developed to capture detailed, structured information about chemical reactions in an open-access format. nih.govresearchgate.net Contributing data on the synthesis of N-arylamides to such databases would not only preserve the research but also provide crucial training data for the next generation of ML models. nih.gov
Electronic Lab Notebooks (ELNs): Modern ELNs like Chemotion are designed to support the generation of machine-readable data from the outset. nfdi4chem.de They provide templates and workflows for capturing experimental details in a structured format, making it easier to manage and share data according to FAIR principles. nfdi4chem.de
Cross-Disciplinary Collaboration: The development of novel applications for N-arylamides will increasingly require expertise from diverse fields such as biology, materials science, and computer science. makemyassignments.comkspublisher.com Fostering interdisciplinary research projects allows for a more holistic approach to problem-solving, from understanding biological mechanisms to designing advanced materials. makemyassignments.com
While intellectual property concerns and the lack of standardized data formats can present challenges, the long-term benefits of open collaboration and data sharing for the chemical sciences are substantial. bio-itworld.com
Table 3: Models of Chemical Data Sharing
| Data Sharing Model | Description | Examples | Relevance to N-Arylamide Research |
|---|---|---|---|
| Expert Curation | A small group of experts gathers and curates data from literature and other sources. | ChEMBL | Provides high-quality, curated bioactivity data for N-arylamides against various biological targets. nih.gov |
| Contributor with Automatic Validation | Individual research groups or organizations submit their own data, which is validated by automated checks. | PubChem, Protein Data Bank (PDB) | Enables rapid dissemination of new structures and data for N-arylamide derivatives. nih.gov |
| Open Contributor Model | An open-access repository where the community can contribute structured data using standardized formats. | Open Reaction Database (ORD) | Facilitates the sharing of detailed synthetic protocols for this compound and its analogs, supporting ML efforts. nih.gov |
Emerging Technologies in Chemical Synthesis and Characterization
Innovation in the methods used to synthesize and characterize molecules is a primary driver of progress in chemical research. For this compound and other N-arylamides, emerging technologies promise to deliver more efficient, sustainable, and precise manufacturing processes, as well as deeper analytical insights.
Emerging Synthetic Methods: Traditional amide synthesis often involves coupling reagents that can generate significant chemical waste. nature.com Newer, greener methodologies are becoming increasingly viable:
Enzymatic Synthesis: Biocatalysis, using enzymes such as ligases, offers a highly selective and sustainable route to amide bond formation. nature.com These reactions can often be performed in aqueous solutions at mild temperatures, avoiding the need for harsh chemicals and protecting groups. Research into identifying or engineering enzymes that can accept a wide range of N-aryl amines and carboxylic acids as substrates could revolutionize N-arylamide production. nature.com
Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical reactions, offering a green alternative to traditional chemical oxidants or reductants. researchgate.net Recent work has demonstrated the electrochemical amidation of C-H bonds, a process that could enable the direct synthesis of N-arylamides from simpler precursors, improving atom economy and reducing waste streams. researchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat transfer, improved reproducibility, and the ability to easily scale up production. Optimizing the synthesis of this compound in a flow system could lead to more efficient and reliable manufacturing.
Advanced Characterization Techniques: While standard techniques like NMR and FTIR are fundamental, advanced methods provide more detailed structural and functional information:
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) provide highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized N-arylamide derivatives. acs.org
Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of N-arylamides, especially for applications in materials science. acs.org DSC can determine melting points and phase transitions, while TGA measures thermal stability and decomposition profiles. acs.org
Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides the definitive three-dimensional structure of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
Table 4: Emerging Technologies in N-Arylamide Synthesis and Characterization
| Technology | Area | Description | Advantage for N-Arylamide Research |
|---|---|---|---|
| Enzymatic Catalysis | Synthesis | Use of enzymes (e.g., ligases) to form amide bonds. nature.com | High selectivity, mild reaction conditions, reduced environmental impact. |
| Electrosynthesis | Synthesis | Using electricity to drive C-H amidation or coupling reactions. researchgate.net | Green chemistry approach, avoids stoichiometric chemical reagents. |
| Flow Chemistry | Synthesis | Performing reactions in continuous flow reactors instead of batch flasks. | Improved control, safety, scalability, and reproducibility. |
| Differential Scanning Calorimetry (DSC) | Characterization | Measures heat flow associated with thermal transitions in a material. acs.org | Determines melting point, glass transition, and phase change behavior for material applications. |
| Thermogravimetric Analysis (TGA) | Characterization | Measures changes in mass as a function of temperature. acs.org | Assesses thermal stability and decomposition pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
